molecular formula C19H19N3O5S B2544904 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 422528-53-8

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B2544904
CAS RN: 422528-53-8
M. Wt: 401.44
InChI Key: LINDCRYUNUHLJP-UHFFFAOYSA-N
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Description

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives of the specified compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies indicated that these compounds could inhibit the growth of melanoma cell lines through the inhibition of B-RAF kinase, similar to known inhibitors (Al-Suwaidan et al., 2016).

Radiomodulatory Effects

Another study investigated the ability of quinazolinone derivatives to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, identifying a compound within this series as a potent NQO1 inducer with low toxicity. It also demonstrated radiomodulatory effects by reducing the damaging effects of gamma radiation in liver tissues and improving the survival rate of irradiated mice (Soliman et al., 2020).

Cytotoxic Evaluation

Further research into quinazolinone-1,3,4-oxadiazole conjugates revealed that certain compounds exhibit remarkable cytotoxic activity against specific cancer cell lines. This highlights the potential for developing targeted cancer therapies based on modifications of the quinazolinone ring (Hassanzadeh et al., 2019).

Molecular Docking and Anticancer Evaluation

Another study focused on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, showing that compounds exhibited wide-spectrum antitumor efficiency across various tumor subpanels. This research underscores the compound's utility in developing new anticancer agents (Mohamed et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide' involves the condensation of 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid with 2-chloro-3-formylquinazoline followed by reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid", "2-chloro-3-formylquinazoline", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 g, 4.5 mmol) and 2-chloro-3-formylquinazoline (1.2 g, 5.0 mmol) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 5: Adjust the pH of the reaction mixture to 9-10 using sodium hydroxide solution.", "Step 6: Extract the product with ethyl acetate (3 x 20 mL).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the target compound as a white solid (yield: 70%)." ] }

CAS RN

422528-53-8

Product Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Molecular Formula

C19H19N3O5S

Molecular Weight

401.44

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)20-16(23)10-22-18(24)12-6-4-5-7-13(12)21-19(22)28/h4-9H,10H2,1-3H3,(H,20,23)(H,21,28)

InChI Key

LINDCRYUNUHLJP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

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